molecular formula C17H26N2O2 B14787935 (S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate

(S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate

Cat. No.: B14787935
M. Wt: 290.4 g/mol
InChI Key: VWLSSVHMGGWIDG-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring substituted with a 4-methylbenzyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity of carbamate derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
  • tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate
  • tert-Butyl (1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate

Uniqueness

(S)-tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the 4-methylbenzyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new pharmaceuticals and other chemical products.

Properties

IUPAC Name

tert-butyl N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)11-19-10-9-15(12-19)18-16(20)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLSSVHMGGWIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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